![molecular formula C17H16N2O3S2 B2415657 (5-(Furan-2-yl)isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705518-29-1](/img/structure/B2415657.png)
(5-(Furan-2-yl)isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Description
(5-(Furan-2-yl)isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the isoxazole family and has a thiazepane ring system. The unique structural features of this compound make it an interesting target for synthetic chemists and medicinal chemists.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis has been employed to create novel pyrazoline derivatives with significant anti-inflammatory and antibacterial activities. This approach not only offers higher yields and environmental benefits but also reduces reaction times. Compounds derived from furan and thiophene moieties, similar to the target compound, have demonstrated promising biological activities, suggesting potential therapeutic applications (Ravula et al., 2016).
Tandem Aza-Piancatelli Rearrangement/Michael Reaction
The aza-Piancatelli rearrangement, coupled with Michael reaction, has been used to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology showcases the synthetic versatility of furan derivatives, enabling the efficient creation of complex heterocyclic structures with high selectivity and good yields (B. Reddy et al., 2012).
Solid Acid Catalyst for Cyclopentenones Synthesis
Phosphomolybdic acid has been utilized as a solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol. This process highlights the potential of furan derivatives in organic synthesis, particularly for creating cyclopentenone structures with high selectivity and efficiency (B. Reddy et al., 2012).
In Vitro Cytotoxicity Testing of Benzofuran-3-ols
The synthesis of 2-aroylbenzofuran-3-ols and their in vitro cytotoxicity testing against various human cancer cell lines demonstrate the therapeutic potential of furan derivatives. These compounds, particularly those substituted at the furan ring, have shown good inhibiting abilities on Hep-G2 cells, suggesting a promising direction for anticancer drug development (Nguyễn Tiến Công et al., 2020).
Synthesis and Antiprotozoal Activities of Isoxazoles
Dicationic 3,5-diphenylisoxazoles, analogues of furamidine with the central furan ring replaced by isoxazole, have shown significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research underscores the importance of structural modifications in enhancing the biological activities of furan derivatives, providing insights into the design of new antiprotozoal agents (Patrick et al., 2007).
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-17(12-11-14(22-18-12)13-3-1-8-21-13)19-6-5-16(24-10-7-19)15-4-2-9-23-15/h1-4,8-9,11,16H,5-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJOLDUXSXHVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone |
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